molecular formula C6H12N2O B1335224 1-Formyl-4-methylpiperazine CAS No. 7556-55-0

1-Formyl-4-methylpiperazine

Cat. No. B1335224
Key on ui cas rn: 7556-55-0
M. Wt: 128.17 g/mol
InChI Key: JQTMGOLZSBTZMS-UHFFFAOYSA-N
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Patent
US06734302B2

Procedure details

Phosgene (1.31 mL, 2.53 mmol, 1.93 M in toluene) was added dropwise to a cooled (0° C.) mixture of triethylamine (0.37 mL, 2.64 mmol) and 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole (225 mg, 0.53 mmol, example 1) in THF (5 mL). The reaction mixture was stirred for 2.5 h and evaporated. The residue was kept under high vacuum for 30 min and was redissovled in methylene chloride (10 mL). The slurry was added dropwise to a solution of N-methylpiperazine (1.05 g, 10.48 mmol) in methylene chloride (5 mL). After 1 h, the reaction was worked up with aqueous sodium bicarbonate and extracted with methylene chloride. The organic extracts were washed with water and brine, and dried over sodium sulfate. Evaporation of the solvents and chromatography of the residue over silica gel using 1-4% methanol in methylene chloride gave 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy-phenyl)-4,5-dihydro-imidazol-1-yl]-(4-methyl-piperazin-1-yl)-methanone. HR-MS (ES, m/z) calculated for C29H31N4O3Cl2[(M+H)+]553.1768, observed 553.1773.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole
Quantity
225 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].C(N(CC)CC)C.ClC1C=CC(C2C(C3C=CC(Cl)=CC=3)NC(C3C=CC(OC)=CC=3OC)=N2)=CC=1.[CH3:41][N:42]1[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]1.C(=O)(O)[O-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:41][N:42]1[CH2:47][CH2:46][N:45]([CH:1]=[O:2])[CH2:44][CH2:43]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole
Quantity
225 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1N=C(NC1C1=CC=C(C=C1)Cl)C1=C(C=C(C=C1)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
The residue was kept under high vacuum for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and chromatography of the residue over silica gel using 1-4% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CN1CCN(CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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